molecular formula C25H38N2O6 B566351 Z-Asp-OMe DCHA CAS No. 19720-12-8

Z-Asp-OMe DCHA

Cat. No.: B566351
CAS No.: 19720-12-8
M. Wt: 462.587
InChI Key: JODDUFBZPMVOHC-PPHPATTJSA-N
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Description

Z-Asp-OMe DCHA: (N-Cbz-L-aspartic acid α-methyl ester dicyclohexylamine) is an organic compound with the chemical formula C20H22N2O5. It is a protected ester derivative of the natural amino acid L-aspartic acid. This compound is commonly used in peptide synthesis as a building block due to its stability and ability to inhibit unnecessary chemical reactions during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Z-Asp-OMe DCHA begins with N-Carbobenzyloxy-L-aspartic acid and methanol.

    Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Mechanism of Action: Z-Asp-OMe DCHA exerts its effects by participating in peptide coupling reactions. The ester group of the compound reacts with amino groups of other amino acids to form peptide bonds. This reaction is facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of other amino acids in peptide synthesis. The compound acts as a protecting group, preventing unwanted side reactions and ensuring the formation of the desired peptide bonds .

Comparison with Similar Compounds

Uniqueness: Z-Asp-OMe DCHA is unique due to its dicyclohexylamine salt form, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in peptide synthesis where stability and solubility are crucial .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODDUFBZPMVOHC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744107
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19720-12-8
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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